Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride
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Overview
Description
Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H13ClN2O2•HCl and a molecular weight of 277.15 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an acrylate group (CH2=CHCOO-) and a 4-chloroanilino group (C6H4ClNH-) attached to the same carbon atom . The exact 3D structure is not available in the sources I found.Scientific Research Applications
Polymerization and Material Science
- Polymerization Processes : Ethyl α-(aminomethyl)acrylate, a closely related compound, undergoes radical polymerization to afford polymers exhibiting pH/temperature responsiveness in aqueous media, showcasing its potential in creating smart materials (Yasuhiro Kohsaka, Y. Matsumoto, T. Kitayama, 2015).
- Hydrogel Formation : Hydrogels formed from (meth)acrylated poly(ethylene glycol) precursors, through a photopolymerization process, enable the creation of materials with controlled architectures and improved mechanical properties, which can be used in biomedical applications (B. Polizzotti, Benjiman D Fairbanks, K. Anseth, 2008).
Biomedical Applications
- Drug Delivery Systems : The development of nanoparticles for ophthalmic drug delivery using poly(acrylic acid) and poly(ethylene glycol) showcases the relevance of acrylate derivatives in creating nanocarriers for targeted therapeutic applications (Ana-Maria Vasi, Marcel I Popa, E. Tanase, M. Butnaru, L. Verestiuc, 2014).
- Glucose-Responsive Materials : The synthesis of glucose-sensitive self-assembled films for controlled drug delivery illustrates the potential of acrylate derivatives in developing responsive drug delivery systems that can adjust drug release based on glucose levels (Zhibo Ding, Ying Guan, Yongjun Zhang, X. Zhu, 2009).
Synthetic Chemistry and Material Development
- Supramolecular Assembly : Studies on the supramolecular assembly of related acrylate derivatives demonstrate their role in forming complex structures with potential applications in material science and nanotechnology (Catiúcia R M O Matos, Letícia S. Vitorino, P. Oliveira, M. C. D. Souza, A. Cunha, F. C. Boechat, J. Resende, J. Carneiro, C. Ronconi, 2016).
Safety and Hazards
Future Directions
The future directions of research involving Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride are not specified in the sources I found. Given its use in proteomics research , it could potentially be involved in studies exploring protein structure and function, disease mechanisms, drug targets, and more.
Properties
IUPAC Name |
ethyl (E)-3-amino-3-(4-chloroanilino)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c1-2-16-11(15)7-10(13)14-9-5-3-8(12)4-6-9;/h3-7,14H,2,13H2,1H3;1H/b10-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDBZDOOFDTTI-HCUGZAAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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